2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
“2-hydroxy-4-oxo-N-propyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide” is a chemical compound that belongs to the class of pyridopyrimidinones . It has been studied for its reactivity towards N- and C-nucleophiles .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with N- and C-nucleophiles . This reaction leads to the formation of new enaminones, Schiff’s base, and hydrazinomethylenediketones . The synthesis process requires careful control of conditions, as pyrido[1,2-a]pyrimidine esters can form stable adducts with primary amines .Chemical Reactions Analysis
The compound exhibits reactivity towards N- and C-nucleophiles . It undergoes nucleophilic condensation reactions to form a series of new compounds . Cyclization of certain compounds is achieved by the action of acetic acid .Scientific Research Applications
Chemical Modification for Enhanced Analgesic Properties
Chemical modifications of pyrido[1,2-a]pyrimidine derivatives have been explored to enhance their biological properties, particularly their analgesic effects. A study by Ukrainets et al. (2015) investigated the methylation of the pyridine moiety in these molecules, specifically at position 8, to optimize their analgesic properties. The research involved synthesizing various derivatives and evaluating their analgesic effectiveness using the standard "acetic acid writhing" model. The findings suggested that certain para-substituted derivatives exhibited increased biological activity, highlighting the potential of chemical modification to develop more effective analgesics (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Diuretic Properties Exploration
In another study, Ukrainets et al. (2008) prepared alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to analyze their structure-biological activity relationship, focusing particularly on their diuretic properties. This research aimed to understand how the structural variations within these compounds influence their effectiveness as diuretics, providing insights into their potential therapeutic applications beyond analgesia (Ukrainets, Tugaibei, Bereznyakova, Kravchenko, & Turov, 2008).
Structural Analysis and Analgesic Activity
Further investigation into the analgesic properties of N-(benzyl)-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides was conducted by Ukrainets et al. (2015), revealing that modifications to the pyrido[1,2-a]pyrimidine structure could significantly influence analgesic activity. This study synthesized a series of compounds and analyzed their structures and biological effects, establishing a link between the chemical structure of these derivatives and their potential as analgesics (Ukrainets, Alexeeva, Davydenko, & Grinenko, 2015).
Synthesis and Structure-Activity Relationship
The synthesis and evaluation of the structure-analgesic activity relationship of picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]-pyrimidine-3-carboxylic acids were explored by Ukrainets et al. (2018). This research aimed to determine how modifications to the picolylamide group affect the analgesic properties of these compounds. It was noted that while some compounds showed promising analgesic properties, the transition to pyrido[1,2-a]pyrimidine derivatives generally resulted in a decrease in activity, underscoring the nuanced relationship between chemical structure and biological function (Ukrainets, Bereznyakova, Sim, & Davidenko, 2018).
Mechanism of Action
Target of Action
Similar compounds have been noted for their analgesic properties , suggesting potential targets could be pain receptors or related pathways.
Mode of Action
It’s known that the compound was synthesized with the aim of establishing a structure-analgesic activity relationship . This suggests that the compound interacts with its targets to potentially alleviate pain.
Biochemical Pathways
Given its analgesic properties , it may influence pathways related to pain perception and response.
Result of Action
Pharmacological studies identified compounds in the study series with marked analgesic properties , indicating that the compound likely has a significant impact on pain perception at the molecular and cellular level.
Future Directions
Properties
IUPAC Name |
2-hydroxy-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-6-13-10(16)9-11(17)14-8-5-3-4-7-15(8)12(9)18/h3-5,7,17H,2,6H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDWVLFBLSGQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2C=CC=CN2C1=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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